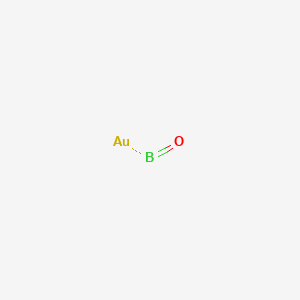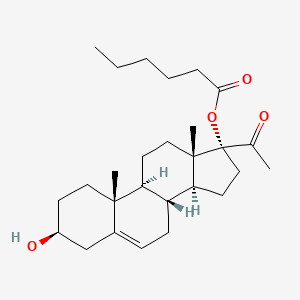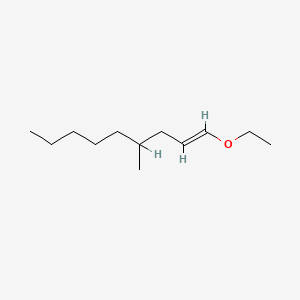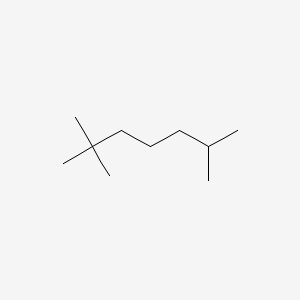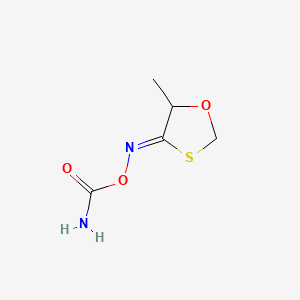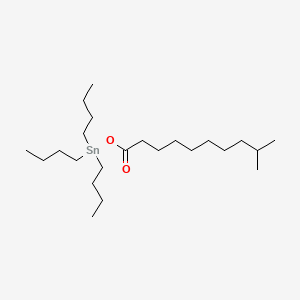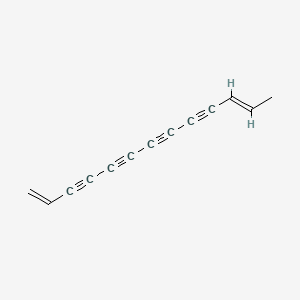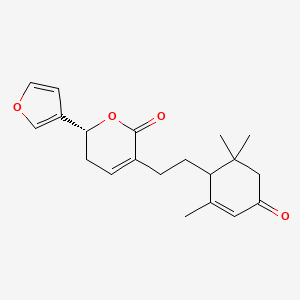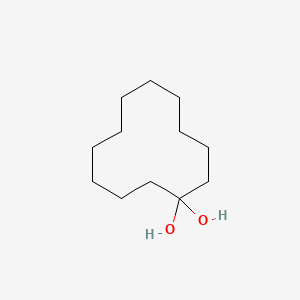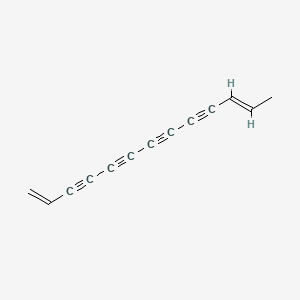
1,11-Tridecadiene-3,5,7,9-tetrayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Tridecadiene-3,5,7,9-tetrayne is an organic compound with the molecular formula C₁₃H₈. It belongs to the class of polyacetylenes, which are hydrocarbons containing multiple carbon-carbon triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Tridecadiene-3,5,7,9-tetrayne typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, such as oxygen or air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Tridecadiene-3,5,7,9-tetrayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,11-Tridecadiene-3,5,7,9-tetrayne has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,11-Tridecadiene-3,5,7,9-tetrayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Tridecadiene-5,7,9,11-tetrayne: Another polyacetylene with a similar structure but different positioning of double and triple bonds.
1-Tridecene-3,5,7,9,11-pentayne: A related compound with an additional triple bond.
Uniqueness
1,11-Tridecadiene-3,5,7,9-tetrayne is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
26130-86-9 |
|---|---|
Molekularformel |
C13H8 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |
InChI |
InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI-Schlüssel |
KBEMPFYJJCTZIG-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C/C#CC#CC#CC#CC=C |
Kanonische SMILES |
CC=CC#CC#CC#CC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


